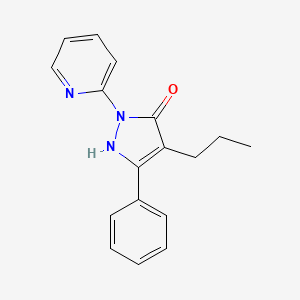

APX-115 free base

Description

Properties

IUPAC Name |

5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWZEELPLKPYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270084-92-8 | |

| Record name | Isuzinaxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISUZINAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

APX-115 Free Base: A Technical Guide to its Mechanism of Action as a Pan-NADPH Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX-115 is a potent, orally active small molecule inhibitor of NADPH oxidase (Nox) enzymes. This technical guide provides an in-depth overview of the mechanism of action of APX-115 free base, with a primary focus on its role in mitigating diabetic nephropathy. APX-115 exhibits a pan-inhibitory effect on several Nox isoforms, key sources of reactive oxygen species (ROS) implicated in the pathophysiology of numerous diseases. By attenuating ROS production, APX-115 modulates downstream signaling pathways involved in inflammation and fibrosis, demonstrating significant therapeutic potential. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Pan-NADPH Oxidase Inhibition

APX-115 (also known as Isuzinaxib or Ewha-18278) functions as a non-selective inhibitor of multiple NADPH oxidase isoforms.[1] These enzymes are critical mediators of oxidative stress through the production of ROS. The inhibitory potency of APX-115 has been quantified against several key Nox isoforms, as detailed in the table below.

| Target Isoform | Inhibitory Constant (Ki) |

| Nox1 | 1.08 µM |

| Nox2 | 0.57 µM |

| Nox4 | 0.63 µM |

| Table 1: Inhibitory activity of this compound against NADPH oxidase isoforms.[2] |

By inhibiting these isoforms, APX-115 effectively reduces the generation of superoxide and other reactive oxygen species, which are known to contribute to cellular damage and the progression of diseases such as diabetic nephropathy.[3]

Downstream Signaling Pathways

The overproduction of ROS by NADPH oxidases in pathological states such as diabetic nephropathy leads to the activation of pro-inflammatory and pro-fibrotic signaling cascades. APX-115, by reducing ROS levels, has been shown to attenuate these downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways.

Preclinical Efficacy in Diabetic Nephropathy

The therapeutic potential of APX-115 has been extensively evaluated in preclinical models of diabetic nephropathy, demonstrating its ability to ameliorate key pathological features of the disease.

In Vivo Studies

In streptozotocin (STZ)-induced diabetic mice, oral administration of APX-115 (60 mg/kg/day for 12 weeks) led to significant improvements in renal function and pathology.[3]

| Parameter | Diabetic Control | APX-115 Treated |

| Urinary Albumin Excretion | Increased | Markedly Decreased |

| Creatinine Clearance | Increased | Attenuated |

| Glomerular Hypertrophy | Present | Attenuated |

| Macrophage Infiltration (F4/80+) | Increased | Attenuated |

| Renal Fibrosis (Collagen IV) | Increased | Inhibited |

| Renal Inflammation (TNFα, MCP1 mRNA) | Increased | Significantly Reduced |

| Table 2: Summary of in vivo efficacy of APX-115 in STZ-induced diabetic mice.[3] |

Similar protective effects were observed in db/db mice, a model of type 2 diabetes.

In Vitro Studies

In cultured mouse podocytes, APX-115 (5 µM for 60 minutes) effectively suppressed high glucose-induced expression of pro-inflammatory and pro-fibrotic molecules.

| Molecule | High Glucose | High Glucose + APX-115 |

| NF-κB p65 | Upregulated | Suppressed |

| Nox2, Nox4 | Upregulated | Suppressed |

| MCP1 | Upregulated | Suppressed |

| TGFβ1 | Upregulated | Suppressed |

| Collagen IV | Upregulated | Suppressed |

| Table 3: In vitro effects of APX-115 on high glucose-induced molecular changes in podocytes. |

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of APX-115.

Animal Models and Drug Administration

-

Streptozotocin (STZ)-Induced Diabetes: Diabetes was induced in C57BL/6J mice by intraperitoneal injection of STZ at 50 mg/kg/day for 5 consecutive days.

-

db/db Mice: Eight-week-old db/db mice were used as a model of type 2 diabetes.

-

Drug Administration: APX-115 was administered via oral gavage at a dose of 60 mg/kg/day for 12 weeks.

Measurement of Reactive Oxygen Species (ROS)

-

Dihydroethidium (DHE) Staining (In Vivo): Frozen kidney sections were stained with 5 µM DHE to detect superoxide.

-

DCF-DA Staining (In Vitro): Intracellular ROS in mesangial cells was measured using 2',7'-dichlorofluorescin diacetate (DCF-DA) staining.

Assessment of Renal Inflammation

-

Real-Time RT-PCR: Total RNA was extracted from kidney tissue, and the mRNA expression levels of inflammatory markers such as TNFα and MCP1 were quantified using real-time RT-PCR.

-

Immunohistochemistry for Macrophage Infiltration: Paraffin-embedded kidney sections were stained with an anti-F4/80 antibody (1:200 dilution) to identify and quantify macrophage infiltration.

Evaluation of Renal Fibrosis

-

Picrosirius Red Staining: Paraffin-embedded kidney sections were stained with Picrosirius Red solution to visualize and quantify collagen deposition.

-

Immunohistochemistry for Collagen IV: The expression of collagen IV was assessed in paraffin-embedded kidney sections using a specific primary antibody.

NF-κB Activation Assay

-

Luciferase Reporter Assay: Podocytes were co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. Following treatment, cells were lysed, and luciferase activity was measured to determine NF-κB transcriptional activity.

Conclusion

APX-115 is a promising therapeutic candidate that targets a fundamental driver of pathology in diabetic nephropathy and potentially other diseases characterized by oxidative stress. Its mechanism of action, centered on the pan-inhibition of NADPH oxidase enzymes, leads to a significant reduction in ROS production and the subsequent attenuation of pro-inflammatory and pro-fibrotic signaling pathways. The robust preclinical data, supported by detailed experimental evidence, provides a strong rationale for the continued clinical development of APX-115. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science underpinning this novel therapeutic agent.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Ewha-18278 Free Base: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ewha-18278 is a novel pyrazole derivative that has emerged as a promising therapeutic candidate for the treatment of osteoporosis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Ewha-18278 free base. It is designed to serve as a detailed resource for researchers and professionals in the field of drug development. Ewha-18278 functions as a potent inhibitor of NADPH oxidase (Nox) isozymes, specifically Nox1, Nox2, and Nox4. By targeting these enzymes, it effectively suppresses the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade, a critical pathway in osteoclast differentiation and activation. This inhibitory action on osteoclasts mitigates bone resorption, leading to improved bone mineral density and strength, as demonstrated in preclinical models of osteoporosis. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Discovery and Rationale

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key driver of osteoporotic bone loss is the excessive activity of osteoclasts, the cells responsible for bone resorption. The RANKL signaling pathway plays a pivotal role in the differentiation and function of osteoclasts. Activation of this pathway leads to the generation of reactive oxygen species (ROS) by NADPH oxidase enzymes, which act as crucial second messengers in the signaling cascade that promotes osteoclastogenesis.

Ewha-18278 was developed as a specific inhibitor of Nox1, Nox2, and Nox4, the key Nox isozymes involved in RANKL-mediated ROS production in osteoclast precursors.[1] The rationale for its development was to create a targeted therapy for osteoporosis that works by disrupting the signaling events downstream of RANKL, thereby reducing osteoclast activity and preventing bone loss. To enhance its pharmaceutical properties, the hydrochloride salt form of the initial compound was prepared to improve its solubility.[2]

Synthesis of Ewha-18278 Free Base

While the definitive, step-by-step synthesis protocol for Ewha-18278 is not detailed in the reviewed publicly available literature, it is described as a novel pyrazole derivative. The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. Generally, the construction of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

A common synthetic route to substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. The regioselectivity of this reaction can be controlled by the choice of reaction conditions and the nature of the substituents on both reactants. Other methods for pyrazole synthesis include 1,3-dipolar cycloadditions and multicomponent reactions. Researchers at Ewha Womans University have published on the regioselective synthesis of pyrazoles, indicating expertise in this area of synthetic chemistry.

Mechanism of Action

Ewha-18278 exerts its anti-osteoporotic effects by inhibiting the activity of NADPH oxidase isozymes 1, 2, and 4.[1] This inhibition disrupts the RANKL-induced signaling cascade in bone marrow-derived macrophages (BMMs), the precursor cells of osteoclasts.[1]

The key steps in the mechanism of action are:

-

Inhibition of Nox Enzymes: Ewha-18278 directly inhibits the enzymatic activity of Nox1, Nox2, and Nox4.

-

Reduction of ROS Generation: By inhibiting Nox enzymes, Ewha-18278 blocks the RANKL-stimulated production of reactive oxygen species (ROS) within BMMs.[1]

-

Suppression of Downstream Signaling: The reduction in ROS levels leads to the suppression of downstream signaling pathways, including the mitogen-activated protein (MAP) kinases (JNK, p38, and ERK) and the NF-κB pathway.

-

Inhibition of Osteoclast Differentiation: The disruption of these critical signaling pathways ultimately inhibits the differentiation of BMMs into mature, multinucleated osteoclasts.

This mechanism is visualized in the signaling pathway diagram below.

Quantitative Data

The following tables summarize the key quantitative data for Ewha-18278 from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | Inhibition Constant (Ki) |

| Human Nox1 | 0.57 - 1.08 µM |

| Human Nox2 | 0.57 - 1.08 µM |

| Human Nox4 | 0.57 - 1.08 µM |

| Xanthine Oxidase | No Inhibition |

| Glucose Oxidase | No Inhibition |

Data sourced from a study on a novel pyrazole derivative for osteoporosis.

Table 2: Pharmacokinetic Parameters in Rats

| Formulation | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUCinf (µg·h/mL) | t1/2 (h) |

| DMSO-based | IV | 2 | 7.24 ± 2.45 (C0) | - | 2.86 ± 1.09 | 3.07 ± 2.01 |

| DMSO-based | PO | 20 | 4.68 ± 2.11 | - | 19.4 ± 8.69 | 14.2 ± 4.76 |

| Diazepam-based | IV | 2 | 7.48 ± 3.42 (C0) | - | 2.15 ± 0.693 | 4.07 ± 2.28 |

| Diazepam-based | PO | 20 (2 mg/mL) | - | - | 9.25 ± 4.42 | 8.96 ± 2.92 |

| Diazepam-based | PO | 20 (1 mg/mL) | - | - | 14.4 ± 8.71 | 14.4 ± 3.73 |

Data presented as mean ± S.D. (n=5-6). C0 is the initial plasma concentration for IV administration. Data sourced from a pharmacokinetic study of Ewha-18278.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NADPH Oxidase Inhibition Assay

This assay measures the inhibitory effect of Ewha-18278 on Nox isozyme activity.

-

Membrane Preparation: Membranes from Drosophila S2 cells specifically overexpressing human Nox1, Nox2, or Nox4 are prepared.

-

Reaction Mixture: The membranes are incubated with the chemiluminescent substrate Diogene, NADPH, and varying concentrations of Ewha-18278.

-

ROS Measurement: The generation of ROS is measured by detecting the chemiluminescence produced by the Diogene reagent.

-

Data Analysis: Concentration-dependent inhibition curves are plotted, and the inhibitory constant (Ki) for each isozyme is calculated.

Osteoclast Differentiation Assay

This assay evaluates the effect of Ewha-18278 on the differentiation of osteoclast precursors.

-

Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate BMMs.

-

Induction of Differentiation: BMMs are treated with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence of increasing concentrations of Ewha-18278.

-

TRAP Staining: After a period of incubation to allow for differentiation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Quantification: The number of TRAP-positive multinucleated cells (containing more than 3 nuclei) are counted to quantify osteoclast formation.

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

This animal model is used to assess the in vivo efficacy of Ewha-18278 in preventing estrogen deficiency-induced bone loss.

References

Isuzinaxib: A Technical Guide to its Pan-Nox Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-NADPH oxidase (Nox) inhibitory activity of Isuzinaxib (formerly APX-115). Isuzinaxib is a first-in-class, orally active small molecule inhibitor of the Nox enzyme family, which are key mediators of reactive oxygen species (ROS) production and have been implicated in the pathophysiology of various diseases, including diabetic nephropathy.[1][2] This document summarizes the quantitative inhibitory data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Core Inhibitory Activity: Quantitative Data

Isuzinaxib has demonstrated potent inhibitory activity against multiple Nox isoforms. The following table summarizes the reported inhibition constant (Ki) values for Isuzinaxib against Nox1, Nox2, and Nox4.[3][4]

| Target Isoform | Inhibition Constant (Ki) |

| Nox1 | 1.08 µM |

| Nox2 | 0.57 µM |

| Nox4 | 0.63 µM |

Signaling Pathway Inhibition

Isuzinaxib, as a pan-Nox inhibitor, targets a critical node in cellular signaling pathways that lead to oxidative stress and subsequent pathological conditions. The following diagram illustrates the central role of Nox enzymes in generating ROS and the point of intervention for Isuzinaxib.

Experimental Protocols

This section details the methodologies for assessing the pan-Nox inhibitory activity of Isuzinaxib, from in vitro enzyme kinetics to in vivo disease models.

In Vitro Determination of Inhibitory Constants (Ki)

A plausible experimental protocol for determining the Ki of Isuzinaxib against Nox isoforms using a cell-free assay is described below. This is a representative protocol based on common methodologies for assessing NADPH oxidase activity.

Objective: To determine the inhibition constant (Ki) of Isuzinaxib for Nox1, Nox2, and Nox4.

Materials:

-

Recombinant human Nox1, Nox2, and Nox4 enzymes and their associated subunits (e.g., p22phox, p47phox, p67phox, Rac1 for Nox1/2).

-

NADPH (substrate).

-

Lucigenin (chemiluminescent probe for superoxide).

-

Isuzinaxib (test inhibitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA, 150 mM NaCl, and protease inhibitors).

-

96-well white microplates.

-

Luminometer.

Procedure:

-

Enzyme Preparation: Reconstitute and prepare the recombinant Nox enzymes and their subunits according to the manufacturer's instructions. For Nox1 and Nox2, pre-incubate the catalytic subunit with its regulatory subunits to form the active complex.

-

Assay Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the respective Nox enzyme complex, and lucigenin.

-

Inhibitor Addition: Add varying concentrations of Isuzinaxib (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone).

-

Substrate Addition and Measurement: Initiate the reaction by adding a fixed concentration of NADPH. Immediately place the plate in a luminometer and measure the chemiluminescence at regular intervals for a specified period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Determine the initial rate of the reaction (V) for each Isuzinaxib concentration.

-

Vary the substrate (NADPH) concentration at several fixed concentrations of Isuzinaxib.

-

Plot the data using a double-reciprocal plot (Lineweaver-Burk) or perform non-linear regression analysis to determine the mode of inhibition and calculate the Ki value.

-

In Vivo Assessment in a Diabetic Nephropathy Mouse Model

The following protocol outlines the in vivo evaluation of Isuzinaxib in a streptozotocin (STZ)-induced diabetic mouse model, a common model for studying diabetic nephropathy.[5]

Objective: To evaluate the efficacy of Isuzinaxib in preventing or treating diabetic kidney injury in vivo.

Animal Model:

-

Six-week-old male C57BL/6 mice.

Experimental Groups:

-

Control group (non-diabetic).

-

Diabetic group (STZ-induced).

-

Diabetic group treated with Isuzinaxib.

-

Diabetic group treated with a positive control (e.g., losartan).

Procedure:

-

Induction of Diabetes: Induce diabetes in the designated groups by intraperitoneal injection of STZ (50 mg/kg/day) for 5 consecutive days. Control mice receive citrate buffer.

-

Treatment: Following the induction of diabetes, administer Isuzinaxib (e.g., 60 mg/kg/day) or the positive control orally to the respective treatment groups for a duration of 12 weeks.

-

Monitoring: Monitor key parameters throughout the study, including body weight, blood glucose levels, and urinary albumin excretion.

-

Endpoint Analysis: At the end of the 12-week treatment period, collect blood and kidney tissues for analysis.

-

Biochemical Analysis: Measure plasma creatinine, blood urea nitrogen (BUN), and lipid profiles.

-

Histological Analysis: Perform histological staining (e.g., PAS, Masson's trichrome) on kidney sections to assess glomerular and tubulointerstitial changes.

-

Immunohistochemistry/Western Blotting: Analyze the expression of markers for inflammation (e.g., F4/80), fibrosis (e.g., TGF-β, collagen IV), and oxidative stress (e.g., 8-OHdG) in kidney tissues.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nox isoforms and inflammatory cytokines.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel pan-Nox inhibitor like Isuzinaxib.

This technical guide provides a foundational understanding of Isuzinaxib's pan-Nox inhibitory activity. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound. For more detailed information, it is recommended to consult the primary research articles cited herein.

References

- 1. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 [prnewswire.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

APX-115 Free Base: A Pan-NADPH Oxidase Inhibitor for Combating Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a pivotal pathological factor in a multitude of diseases, including diabetic complications, cardiovascular disorders, and neurodegenerative conditions. A key enzymatic source of cellular ROS is the NADPH oxidase (Nox) family. APX-115 free base has emerged as a potent, orally active, first-in-class pan-Nox inhibitor, demonstrating significant therapeutic potential by mitigating oxidative stress. This technical guide provides a comprehensive overview of the role of APX-115 in oxidative stress, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction to this compound

APX-115 (also known as Ewha-18278 or Isuzinaxib) is a novel small molecule that acts as a pan-inhibitor of the NADPH oxidase enzyme family. By targeting multiple Nox isoforms, APX-115 effectively curtails the excessive production of ROS, thereby alleviating oxidative stress and its downstream pathological consequences. Its broad inhibitory profile offers a comprehensive approach to tackling diseases where multiple Nox isoforms are implicated.

Mechanism of Action: Pan-Nox Inhibition

APX-115 exerts its antioxidant effects by directly inhibiting the activity of several key NADPH oxidase isoforms. This inhibition reduces the cellular production of superoxide and other reactive oxygen species.

Key Molecular Targets

APX-115 has been shown to be a potent inhibitor of the following Nox isoforms with the following inhibitory constants (Ki):

| Nox Isoform | Ki Value |

| Nox1 | 1.08 µM[1][2] |

| Nox2 | 0.57 µM[1][2] |

| Nox4 | 0.63 µM[1] |

By inhibiting these key isoforms, APX-115 effectively reduces ROS generation in various cell types and tissues where these enzymes are expressed.

In Vivo and In Vitro Efficacy: Quantitative Data Summary

Numerous preclinical studies have demonstrated the efficacy of APX-115 in attenuating oxidative stress and ameliorating disease pathology, particularly in the context of diabetic nephropathy.

In Vivo Studies (Diabetic Mouse Models)

| Parameter | Model | Treatment | Outcome | Reference |

| Oxidative Stress | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Significantly inhibited plasma, urine, and kidney lipid hydroperoxide (LPO). Reversed diabetes-induced superoxide production (DHE staining). | |

| db/db mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Decreased plasma 8-isoprostane levels. | ||

| Aging diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Reduced urinary 8-isoprostane levels. | ||

| Inflammation | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Significantly reduced mRNA levels of TNFα and MCP1 in the kidney. Attenuated macrophage infiltration (F4/80 staining). | |

| Renal Function | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Markedly decreased urinary albumin excretion. | |

| db/db mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Decreased urinary albumin excretion and preserved creatinine levels. | ||

| Gene Expression | STZ-induced diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Significantly decreased mRNA levels of Nox1, Nox2, and Nox4 in the kidney. Restored NRF1 and TFAM mRNA expression. | |

| Aging diabetic mice | APX-115 (60 mg/kg/day, oral gavage) for 12 weeks | Attenuated Nox1, Nox2, and Nox4 protein expression. Restored Klotho expression. |

In Vitro Studies

| Cell Type | Condition | APX-115 Concentration | Outcome | Reference |

| Mouse podocyte cell line | High glucose | 5 µM | Almost completely suppressed high glucose-induced proinflammatory and profibrotic molecule expression. | |

| Mesangial cells | Angiotensin II ± high glucose | Not specified | Inhibited intracellular ROS generation (DCF-DA staining). |

Signaling Pathways Modulated by APX-115

APX-115's inhibition of Nox-derived ROS production initiates a cascade of downstream effects on various signaling pathways implicated in oxidative stress, inflammation, and fibrosis.

a) Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

High glucose and other stimuli in pathological conditions lead to the activation of NADPH oxidases, resulting in increased ROS production. This oxidative stress activates the NF-κB and TGF-β1 signaling pathways, which are central to inflammation and fibrosis. APX-115, by blocking ROS production at its source, prevents the activation of these deleterious pathways.

b) Restoration of Protective Signaling Pathways

APX-115 has been shown to restore the expression of protective proteins like Klotho and to modulate the Nrf2 pathway, which is a master regulator of the antioxidant response. Oxidative stress is known to suppress Klotho expression. By reducing oxidative stress, APX-115 helps to restore Klotho levels. Furthermore, by modulating the cellular redox state, APX-115 can influence the Nrf2-Keap1 signaling axis, leading to the expression of antioxidant enzymes.

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effect of APX-115 on oxidative stress.

a) In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice

-

Animal Model: C57BL/6J mice are typically used.

-

Induction of Diabetes: Diabetes is induced by intraperitoneal injections of STZ at a dose of 50 mg/kg/day for 5 consecutive days.

-

APX-115 Administration: APX-115 is administered orally via gavage at a dose of 60 mg/kg/day for a period of 12 weeks.

-

Control Groups: A vehicle-treated diabetic group and a non-diabetic control group are included. Often, a positive control group treated with a standard therapeutic agent like losartan (1.5 mg/kg/day) is also used.

b) Measurement of Lipid Peroxidation (LPO)

-

Principle: LPO is a marker of oxidative damage to lipids. Assays often measure malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation.

-

Sample Types: Plasma, urine, and tissue homogenates can be used.

-

General Protocol:

-

Samples are mixed with a chromogenic reagent (e.g., N-methyl-2-phenylindole) in an acidic medium.

-

The mixture is incubated at an elevated temperature (e.g., 40-45°C) for a defined period (e.g., 40-60 minutes).

-

The reaction produces a stable chromophore, and the absorbance is measured at a specific wavelength (e.g., 586 nm).

-

The concentration of LPO products is determined by comparison to a standard curve.

-

-

Commercial Kits: Commercially available LPO assay kits (e.g., from Cayman Chemical Co.) are frequently used.

c) Dihydroethidium (DHE) Staining for Superoxide Detection

-

Principle: DHE is a fluorescent probe that is oxidized in the presence of superoxide to ethidium, which intercalates with DNA and fluoresces red.

-

Application: Used for in situ detection of superoxide in frozen tissue sections.

-

General Protocol for Tissue Staining:

-

Frozen kidney sections are prepared.

-

Sections are incubated with DHE solution (e.g., 5 µM) in a dark, humidified chamber at 37°C for approximately 30 minutes.

-

After incubation, the sections are washed to remove excess probe.

-

Fluorescence is visualized using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~606 nm).

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a wide range of diseases underpinned by oxidative stress. Its ability to act as a pan-Nox inhibitor allows for a comprehensive reduction in ROS production, leading to the attenuation of inflammation, fibrosis, and cellular damage. The preclinical data, particularly in the context of diabetic nephropathy, are compelling and support its continued investigation in clinical settings. Future research should focus on further elucidating the nuanced roles of specific Nox isoforms in different disease states to potentially develop more targeted therapies, as well as exploring the full therapeutic window of pan-Nox inhibition with compounds like APX-115. The detailed understanding of its mechanism and effects, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to advance the therapeutic application of APX-115.

References

APX-115: A Pan-NADPH Oxidase Inhibitor for Mitigating Oxidative Stress-Related Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APX-115, also known as Isuzinaxib or Ewha-18278, is a potent, orally active, small-molecule inhibitor of the NADPH oxidase (NOX) enzyme family. By targeting multiple NOX isoforms, APX-115 effectively mitigates the excessive production of reactive oxygen species (ROS), a key pathological driver in a range of diseases. This document provides a comprehensive technical overview of APX-115, including its mechanism of action, inhibitory activity, preclinical efficacy in various disease models, and available clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts.

Introduction to NADPH Oxidase and Oxidative Stress

The NADPH oxidase (NOX) family of enzymes are transmembrane proteins whose primary function is the generation of ROS, specifically superoxide, by transferring electrons from NADPH to molecular oxygen.[1] While ROS at physiological levels are crucial for cellular signaling and immune responses, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and renal disorders.[1][2] The NOX family comprises seven isoforms (NOX1-5 and DUOX1/2), each with distinct tissue distribution and regulatory mechanisms, making them attractive targets for therapeutic intervention.[1][3] APX-115 has emerged as a promising pan-NOX inhibitor, demonstrating therapeutic potential by addressing the root cause of oxidative stress in various pathological conditions.

Mechanism of Action of APX-115

APX-115 functions as a direct inhibitor of multiple NOX isoforms, thereby reducing the catalytic conversion of oxygen to superoxide. Its pan-inhibitory profile allows for broad-spectrum suppression of pathological ROS production across different tissues and cell types where various NOX isoforms are implicated.

Quantitative Data: Inhibitory Activity and Efficacy

The inhibitory potency and preclinical/clinical efficacy of APX-115 have been quantified across various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of APX-115

| Target Isoform | Inhibition Constant (Ki) | Reference |

| NOX1 | 1.08 µM | |

| NOX2 | 0.57 µM | |

| NOX4 | 0.63 µM |

Table 2: Preclinical Efficacy of APX-115 in Animal Models

| Disease Model | Species | APX-115 Dose | Key Outcomes | Reference |

| Diabetic Kidney Disease (STZ-induced) | Mouse | 60 mg/kg/day (oral) | Decreased albuminuria, glomerular hypertrophy, tubular injury, podocyte injury, fibrosis, and inflammation. | |

| Diabetic Kidney Disease (db/db mice) | Mouse | 60 mg/kg/day (oral) | Improved insulin resistance, decreased plasma 8-isoprostane, reduced urinary albumin excretion, and improved mesangial expansion. | |

| Diabetic Kidney Disease (NOX5 transgenic) | Mouse | 60 mg/kg/day (oral) | Improved pancreatic beta-cell function, decreased fasting blood glucose, reduced serum cholesterol and triglycerides, and decreased urinary albumin/creatinine ratio. | |

| Diabetic Dry Eye (STZ-induced) | Rat | N/A (topical) | Increased tear secretion and ameliorated histological changes in the cornea and lacrimal glands. |

Table 3: Clinical Trial Data for APX-115 (Isuzinaxib)

| Trial Phase | Condition | N | Key Findings | Reference |

| Phase 2 | Type 2 Diabetes with Chronic Kidney Disease | 140 | Significantly reduced Urine Albumin Creatinine Ratio (UACR), particularly in patients with low kidney function (CKD Grade 3b), with a -47% difference in the Isuzinaxib group compared to placebo after 12 weeks. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments involving APX-115.

In Vivo Diabetic Kidney Disease Model (Streptozotocin-Induced)

This protocol describes the induction of diabetes in mice using streptozotocin (STZ) and subsequent treatment with APX-115 to evaluate its renoprotective effects.

Methodology:

-

Animal Model: Male C57BL/6J mice are used.

-

Diabetes Induction: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of citrate buffer.

-

Treatment: APX-115 is administered via oral gavage at a dose of 60 mg/kg/day for a duration of 12 weeks. The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% methylcellulose).

-

Monitoring: Blood glucose levels and body weight are monitored weekly.

-

Endpoint Analysis: After 12 weeks, urine and blood samples are collected to measure urinary albumin excretion, albumin-to-creatinine ratio, and creatinine clearance. Kidneys are harvested for histological analysis (e.g., PAS staining for glomerular volume and mesangial area), immunohistochemistry for markers of fibrosis and inflammation, and molecular analysis of gene and protein expression.

In Vitro Measurement of Reactive Oxygen Species

This protocol outlines a cell-based assay to measure intracellular ROS production and the inhibitory effect of APX-115.

Methodology:

-

Cell Culture: Mouse podocyte or mesangial cells are cultured under standard conditions.

-

Stimulation: Cells are treated with a pro-oxidant stimulus, such as high glucose or angiotensin II, to induce ROS production.

-

Inhibitor Treatment: Cells are pre-incubated with APX-115 (e.g., 5 µM for 60 minutes) prior to stimulation.

-

ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Quantification: Fluorescence intensity is measured using a fluorescence microscope or plate reader to quantify the relative levels of intracellular ROS.

Signaling Pathways

APX-115's therapeutic effects are mediated through the modulation of signaling pathways downstream of NOX activation.

In diabetic kidney disease, for instance, high glucose levels lead to the activation of NOX enzymes, resulting in increased ROS production. This oxidative stress, in turn, activates downstream signaling pathways, including NF-κB and TGF-β1, which promote inflammation and fibrosis, leading to kidney damage. APX-115, by inhibiting NOX at the apex of this cascade, prevents the activation of these downstream pathological processes.

Conclusion

APX-115 is a well-characterized, orally active pan-NOX inhibitor with a robust preclinical data package demonstrating its efficacy in mitigating oxidative stress-driven pathologies, particularly in the context of diabetic complications. The positive results from a Phase 2 clinical trial in patients with diabetic kidney disease further underscore its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of APX-115 and advance its development toward clinical use.

References

APX-115 Free Base and Reactive Oxygen Species Signaling: A Technical Guide for Drug Development Professionals

November 2025

Abstract

This technical guide provides an in-depth overview of APX-115 free base, a first-in-class, orally active pan-NADPH oxidase (NOX) inhibitor, and its role in modulating reactive oxygen species (ROS) signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ROS in various disease contexts, with a particular focus on oncology. We will explore the core mechanism of action of APX-115, present available quantitative data, detail relevant experimental protocols, and visualize the complex signaling networks involved.

Introduction: The Double-Edged Sword of ROS in Cancer

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and immune responses, an imbalance in ROS production and detoxification can lead to oxidative stress. This state of elevated ROS is a hallmark of many pathological conditions, including cancer.

In the context of oncology, ROS play a dual role. On one hand, elevated ROS can promote tumorigenesis by inducing DNA damage, genomic instability, and activating pro-survival signaling pathways. On the other hand, excessive ROS levels can trigger cancer cell death through apoptosis and other mechanisms, a principle exploited by many chemotherapeutic agents and radiation therapy.

The NADPH oxidase (NOX) family of enzymes are major sources of regulated ROS production in mammalian cells. Different NOX isoforms (NOX1-5 and DUOX1-2) are expressed in various tissues and have been implicated in cancer progression through their contribution to proliferation, angiogenesis, and metastasis. This makes the NOX family an attractive target for therapeutic intervention.

APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, small-molecule inhibitor of multiple NOX isoforms, positioning it as a tool to modulate ROS-dependent signaling. While its clinical development has primarily focused on diabetic nephropathy and other inflammatory conditions, its mechanism of action holds significant preclinical promise for oncological applications.

APX-115: Mechanism of Action

APX-115 is a pyrazole derivative that functions as a pan-NOX inhibitor. It competitively binds to the NADPH binding site of the NOX enzymes, thereby preventing the transfer of electrons to molecular oxygen and subsequent superoxide production. By inhibiting multiple NOX isoforms, APX-115 can broadly suppress ROS generation from this key enzymatic source.

Investigating the Targets of APX-115 Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX-115, also known as Isuzinaxib, is a potent, orally active small molecule inhibitor that has garnered significant interest for its therapeutic potential, primarily in the context of diabetic kidney disease and other conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the known molecular targets of APX-115, its mechanism of action, and the experimental methodologies used to elucidate its biological activity. The primary targets of APX-115 are members of the NADPH oxidase (Nox) family of enzymes, which are critical mediators of reactive oxygen species (ROS) production. By inhibiting these enzymes, APX-115 effectively mitigates oxidative stress and downstream inflammatory and fibrotic signaling pathways. This guide will detail the quantitative inhibitory activity of APX-115, provide protocols for key in vitro and in vivo experiments, and visualize the associated signaling pathways.

Introduction

Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological processes. However, their overproduction, often mediated by NADPH oxidases (Nox), leads to oxidative stress, a pathological condition implicated in a wide range of diseases, including diabetic nephropathy, cardiovascular disorders, and neurodegenerative diseases. APX-115 has emerged as a first-in-class, pan-Nox inhibitor, demonstrating significant promise in preclinical and clinical studies.[1][2][3] Understanding the specific molecular interactions and cellular consequences of APX-115 is paramount for its continued development and clinical application. This document serves as a technical resource for researchers, summarizing the current knowledge of APX-115's targets and providing detailed experimental frameworks for its investigation.

Molecular Targets of APX-115

The primary molecular targets of APX-115 are the NADPH oxidase (Nox) enzymes. APX-115 exhibits potent inhibitory activity against several Nox isoforms, thereby functioning as a pan-Nox inhibitor.

Quantitative Inhibitory Activity

The inhibitory potency of APX-115 against key Nox isoforms has been determined through biochemical assays. The inhibition constant (Ki) values are summarized in the table below.

| Target | Ki (μM) | Source |

| Nox1 | 1.08 | [4][5] |

| Nox2 | 0.57 | |

| Nox4 | 0.63 | |

| Nox5 | Inhibitory effect demonstrated in a transgenic mouse model |

Table 1: Inhibitory activity of APX-115 against NADPH oxidase isoforms.

Selectivity Profile

While APX-115 is characterized as a pan-Nox inhibitor, a comprehensive public selectivity profile against a broad range of kinases and other off-target enzymes is not currently available. Such data would be invaluable for a complete understanding of its pharmacological profile and potential for off-target effects.

Mechanism of Action

APX-115 exerts its therapeutic effects by inhibiting the catalytic activity of Nox enzymes. This, in turn, reduces the production of superoxide (O₂⁻) and subsequently other ROS, such as hydrogen peroxide (H₂O₂). The reduction in oxidative stress has profound downstream effects on cellular signaling pathways implicated in inflammation and fibrosis.

Signaling Pathways Modulated by APX-115

APX-115 has been shown to suppress the expression of key pro-inflammatory and pro-fibrotic molecules, including:

-

Nuclear Factor-kappa B (NF-κB): A central regulator of inflammation.

-

Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A chemokine that recruits monocytes to sites of inflammation.

-

Transforming Growth Factor-beta 1 (TGF-β1): A key cytokine promoting fibrosis.

-

Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine.

The inhibition of these pathways underlies the protective effects of APX-115 observed in models of diabetic nephropathy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of APX-115.

In Vitro Assays

A specific protocol for determining the Ki values of APX-115 is not publicly available. However, a general biochemical assay to measure NADPH oxidase activity can be performed using commercially available kits or by monitoring the consumption of NADPH or the production of superoxide.

Principle: This assay measures the enzymatic activity of NADPH oxidase by detecting the production of superoxide or the consumption of NADPH. The inhibitory effect of APX-115 is determined by measuring the reduction in enzyme activity in the presence of the compound.

Materials:

-

Isolated cell membranes or recombinant Nox enzymes

-

NADPH (substrate)

-

Detection reagent (e.g., Cytochrome c for superoxide detection, or a fluorometric probe)

-

Assay buffer

-

APX-115 (or other inhibitors)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols. Prepare a serial dilution of APX-115.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the Nox enzyme preparation, and the detection reagent.

-

Inhibitor Addition: Add different concentrations of APX-115 to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the APX-115 concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Principle: This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels in cells treated with APX-115. DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cultured cells (e.g., mesangial cells)

-

Cell culture medium

-

APX-115

-

Stimulus for ROS production (e.g., high glucose, angiotensin II)

-

DCF-DA probe

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a suitable culture plate and allow them to adhere. Treat the cells with APX-115 at the desired concentration for a specified time before inducing ROS production with a stimulus.

-

Probe Loading: Wash the cells with HBSS and then incubate them with DCF-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.

-

Washing: Wash the cells with HBSS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the effect of APX-115 on intracellular ROS levels.

In Vivo Experiments

Principle: This model is used to induce type 1 diabetes in mice through the cytotoxic effects of STZ on pancreatic β-cells, leading to hyperglycemia and subsequent diabetic complications like nephropathy.

Animals:

-

Male C57BL/6J mice (6-8 weeks old)

Procedure:

-

Induction of Diabetes: Administer STZ (dissolved in citrate buffer, pH 4.5) via intraperitoneal injection at a dose of 50 mg/kg/day for 5 consecutive days.

-

Confirmation of Diabetes: Monitor blood glucose levels. Mice with blood glucose levels >250 mg/dL are considered diabetic.

-

APX-115 Treatment: Administer APX-115 orally (e.g., by gavage) at a dose of 60 mg/kg/day for a period of 12 weeks. A vehicle control group should be included.

-

Endpoint Analysis: At the end of the treatment period, collect blood and urine samples for biochemical analysis (e.g., blood glucose, creatinine, urinary albumin). Harvest kidneys for histological and molecular analysis (e.g., PAS staining for glomerulosclerosis, immunohistochemistry for inflammatory and fibrotic markers).

Principle: The db/db mouse is a genetic model of type 2 diabetes and obesity, which spontaneously develops diabetic nephropathy, making it a relevant model for studying the effects of therapeutic interventions.

Animals:

-

Male db/db mice and their non-diabetic db/m littermates (8 weeks old)

Procedure:

-

Animal Groups: Divide the animals into groups: non-diabetic control (db/m), diabetic control (db/db), and diabetic treated with APX-115 (db/db + APX-115).

-

APX-115 Treatment: Administer APX-115 orally (e.g., by gavage) at a dose of 60 mg/kg/day for 12 weeks.

-

Monitoring: Monitor body weight, food and water intake, and blood glucose levels throughout the study.

-

Endpoint Analysis: After 12 weeks of treatment, perform comprehensive analysis as described for the STZ model, including measurements of urinary albumin-to-creatinine ratio (UACR), plasma creatinine, and histological evaluation of kidney sections.

Target Engagement

Cellular Thermal Shift Assay (CETSA) (General Protocol)

A specific CETSA protocol for APX-115 has not been published. However, this powerful technique can be used to confirm the direct binding of APX-115 to its Nox targets in a cellular context.

Principle: CETSA is based on the principle that the binding of a ligand (e.g., APX-115) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Materials:

-

Intact cells expressing the target Nox enzymes

-

APX-115

-

Lysis buffer

-

Antibodies against the target Nox isoforms

-

Western blotting reagents and equipment

-

Thermal cycler or heating block

Procedure:

-

Cell Treatment: Treat intact cells with APX-115 or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

-

Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target Nox protein using Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of APX-115 indicates target engagement.

Conclusion

APX-115 is a potent pan-NADPH oxidase inhibitor with a clear mechanism of action centered on the reduction of oxidative stress. Its primary targets are Nox1, Nox2, and Nox4, and it has also shown efficacy in a model of Nox5-mediated pathology. The inhibition of these enzymes leads to the downregulation of key inflammatory and fibrotic signaling pathways, such as NF-κB and TGF-β. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of APX-115 and other Nox inhibitors. Further studies, including comprehensive selectivity profiling and target engagement confirmation using methods like CETSA, will be crucial for a complete understanding of the pharmacology of APX-115 and its full therapeutic potential.

References

- 1. Isuzinaxib effective in patients with CKD and T2D - Medical Conferences [conferences.medicom-publishers.com]

- 2. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]

- 3. isuzinaxib (APX-115) / AptaBio [delta.larvol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

APX-115 Free Base: A Pan-NADPH Oxidase Inhibitor for the Investigation of Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic complications, stemming from chronic hyperglycemia, represent a significant global health burden. A key pathological driver is oxidative stress, largely mediated by the overactivation of NADPH oxidase (Nox) enzymes. APX-115, a novel, orally active, pan-Nox inhibitor, has emerged as a promising therapeutic candidate for mitigating these complications. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of APX-115 free base in studying and treating diabetic complications, with a primary focus on diabetic nephropathy. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Diabetes mellitus is characterized by chronic hyperglycemia, which leads to a cascade of cellular damage and the development of debilitating micro- and macrovascular complications. Among these, diabetic nephropathy (DN) is a leading cause of end-stage renal disease[1]. A central mechanism underlying the pathogenesis of diabetic complications is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and fibrosis[1][2]. The family of NADPH oxidase (Nox) enzymes are major sources of ROS in mammalian cells, and their upregulation is strongly implicated in the progression of diabetic kidney disease[1][3].

APX-115 (3-phenyl-1-(pyridin-2-yl)-4-propyl-1,5-hydroxypyrazol HCl) is a first-in-class, orally bioavailable pan-Nox inhibitor that has demonstrated significant therapeutic potential in various preclinical models of diabetic complications. By targeting multiple Nox isoforms, including Nox1, Nox2, and Nox4, APX-115 offers a comprehensive approach to reducing oxidative stress and its downstream pathological consequences. This guide synthesizes the current knowledge on APX-115, providing researchers with the necessary information to design and execute studies aimed at further elucidating its therapeutic utility.

Mechanism of Action and Signaling Pathways

APX-115 exerts its protective effects by directly inhibiting the activity of multiple NADPH oxidase isoforms, thereby reducing the production of superoxide and other reactive oxygen species. This interruption of the primary source of diabetes-induced oxidative stress leads to the attenuation of several downstream pathological signaling pathways.

In the context of diabetic nephropathy, hyperglycemia and other metabolic insults activate Nox enzymes in various renal cell types, including mesangial cells, podocytes, and tubular epithelial cells. The resulting increase in ROS production triggers a cascade of events, including the activation of pro-inflammatory transcription factors like NF-κB, leading to the expression of cytokines and chemokines such as TNF-α and MCP-1. This inflammatory response promotes the infiltration of macrophages and other immune cells into the kidney, further exacerbating tissue damage.

Furthermore, ROS can activate pro-fibrotic signaling pathways, most notably the transforming growth factor-beta 1 (TGF-β1) pathway. This leads to the overproduction of extracellular matrix proteins, such as collagen IV, and the inhibition of matrix degradation, resulting in glomerulosclerosis and tubulointerstitial fibrosis—hallmarks of diabetic nephropathy.

APX-115, by inhibiting Nox-derived ROS, effectively dampens these inflammatory and fibrotic cascades. Studies have shown that APX-115 treatment suppresses the expression of NF-κB, MCP-1, TNF-α, TGF-β1, and collagen IV in the diabetic kidney.

Preclinical Efficacy Data

APX-115 has been evaluated in multiple rodent models of type 1 and type 2 diabetes, consistently demonstrating protective effects against diabetic complications. The following tables summarize the key quantitative findings from these studies.

Effects on General Physiological Parameters

APX-115 treatment generally does not affect blood glucose levels or body weight in diabetic animal models, indicating that its therapeutic effects are independent of glycemic control.

| Parameter | Animal Model | Treatment Group | Control | Diabetic | APX-115 | Losartan | Reference |

| Body Weight (g) | STZ-induced C57BL/6J mice | 12 weeks | 29.8 ± 0.7 | 21.5 ± 0.6 | 22.3 ± 0.5 | 22.1 ± 0.6 | |

| Blood Glucose (mg/dL) | STZ-induced C57BL/6J mice | 12 weeks | 135 ± 8 | 489 ± 23 | 478 ± 25 | 492 ± 21 | |

| HbA1c (%) | STZ-induced C57BL/6J mice | 12 weeks | 4.2 ± 0.1 | 11.8 ± 0.5 | 11.5 ± 0.4 | 11.9 ± 0.6 | |

| Fasting Blood Glucose (mg/dL) | NOX5 pod+ mice (HFD) | 14 weeks | - | 289.3 ± 15.7 | 198.7 ± 11.2 | - | |

| Serum Insulin (ng/mL) | NOX5 pod+ mice (HFD) | 14 weeks | - | 0.4 ± 0.1 | 1.1 ± 0.2 | - |

Effects on Renal Function and Injury Markers

APX-115 significantly ameliorates key indicators of diabetic kidney disease, including albuminuria and glomerular hyperfiltration. Its efficacy in reducing urinary albumin excretion is comparable to that of losartan, the standard of care for diabetic nephropathy.

| Parameter | Animal Model | Treatment Group | Control | Diabetic | APX-115 | Losartan | Reference |

| Urinary Albumin Excretion (μ g/24h ) | STZ-induced C57BL/6J mice | 12 weeks | 21.3 ± 3.5 | 148.7 ± 15.2 | 75.6 ± 9.8 | 68.9 ± 8.7 | |

| Creatinine Clearance (μL/min) | STZ-induced C57BL/6J mice | 12 weeks | 289 ± 25 | 456 ± 38 | 321 ± 29 | 315 ± 31 | |

| Urinary Albumin/Creatinine Ratio | NOX5 pod+ mice (HFD) | 14 weeks | - | 189.5 ± 23.4 | 89.7 ± 11.3 | - |

Effects on Oxidative Stress Markers

As a direct inhibitor of ROS production, APX-115 markedly reduces markers of oxidative stress in the plasma, urine, and kidney tissue of diabetic animals.

| Parameter | Animal Model | Measurement | Control | Diabetic | APX-115 | Losartan | Reference |

| Plasma Lipid Hydroperoxide (LPO) (μM) | STZ-induced C57BL/6J mice | 12 weeks | 2.1 ± 0.2 | 4.8 ± 0.5 | 2.9 ± 0.3 | 3.1 ± 0.4 | |

| Urine LPO (μM) | STZ-induced C57BL/6J mice | 12 weeks | 1.8 ± 0.2 | 3.9 ± 0.4 | 2.3 ± 0.3 | 2.5 ± 0.3 | |

| Kidney LPO (μM/mg protein) | STZ-induced C57BL/6J mice | 12 weeks | 0.8 ± 0.1 | 1.9 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.1 | |

| Plasma 8-isoprostane | db/db mice | 12 weeks | - | Increased | Decreased | - |

Effects on Inflammatory and Fibrotic Markers

APX-115 demonstrates potent anti-inflammatory and anti-fibrotic effects in the diabetic kidney by downregulating the expression of key mediators of these processes.

| Gene/Protein | Animal Model | Measurement | Diabetic vs. Control | APX-115 vs. Diabetic | Losartan vs. Diabetic | Reference |

| TNF-α (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Reduced | Significantly Reduced | |

| MCP-1 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Reduced | Significantly Reduced | |

| F4/80 (macrophage infiltration) | STZ-induced C57BL/6J mice | Kidney | Increased | Attenuated | Attenuated | |

| Nox1 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Inhibited | - | |

| Nox2 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Inhibited | - | |

| Nox4 (mRNA) | STZ-induced C57BL/6J mice | Kidney | Increased | Significantly Inhibited | - | |

| TRAF6 | NOX5 pod+ mice (HFD) | Kidney | - | Inhibited | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of APX-115 for diabetic complications.

Animal Models and Drug Administration

Streptozotocin (STZ)-Induced Type 1 Diabetes Model

-

Animals: Six-week-old male C57BL/6J mice.

-

Induction of Diabetes: Intraperitoneal injection of STZ at 50 mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of sodium citrate buffer.

-

Drug Administration: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) is administered orally by gavage for 12 weeks.

db/db Mouse Model of Type 2 Diabetes

-

Animals: Eight-week-old male db/m (control) and db/db mice.

-

Drug Administration: APX-115 is administered by oral gavage at a dose of 60 mg/kg per day for 12 weeks.

Podocyte-Specific NOX5 Transgenic Mouse Model

-

Animals: Wild-type and renal podocyte-specific NOX5 transgenic (NOX5 pod+) mice.

-

Diet: Fed a high-fat diet (60% kcal fat).

-

Drug Administration: APX-115 (60 mg/kg) is administered by oral gavage for 14 weeks.

Measurement of Oxidative Stress

Dihydroethidium (DHE) Staining for Superoxide Production

-

Embed fresh kidney tissue in OCT compound and freeze.

-

Cut 10 µm cryosections and place them on glass slides.

-

Incubate sections with 10 µM DHE in a light-protected humidified chamber at 37°C for 30 minutes.

-

Wash sections with PBS.

-

Mount with a coverslip and immediately visualize using a fluorescence microscope.

2',7'-Dichlorofluorescin Diacetate (DCF-DA) Staining for Intracellular ROS

-

Culture mesangial cells in appropriate conditions.

-

Treat cells with high glucose and/or angiotensin II in the presence or absence of APX-115 or losartan.

-

Load cells with 10 µM DCF-DA for 30 minutes at 37°C.

-

Wash cells with PBS.

-

Measure fluorescence intensity using a fluorescence plate reader or microscope.

Assessment of Inflammation and Fibrosis

Real-Time PCR for Gene Expression Analysis

-

Isolate total RNA from kidney tissue using a suitable RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., TNF-α, MCP-1, Nox1, Nox2, Nox4) and a housekeeping gene (e.g., GAPDH).

-

Quantify relative gene expression using the ΔΔCt method.

Immunohistochemistry for Macrophage Infiltration

-

Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut 4 µm sections and mount on slides.

-

Perform antigen retrieval by heating sections in citrate buffer.

-

Block non-specific binding with blocking serum.

-

Incubate sections with a primary antibody against F4/80.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.

-

Develop the signal with a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Quantify the number of F4/80-positive cells per field of view.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a pan-Nox inhibitor for the treatment of diabetic complications, particularly diabetic nephropathy. Its ability to mitigate oxidative stress, inflammation, and fibrosis, independent of glycemic control, positions it as a valuable tool for both mechanistic studies and clinical development. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon. Future studies should continue to explore the efficacy of APX-115 in other diabetic complications, such as retinopathy and neuropathy, and further delineate the specific roles of different Nox isoforms in these pathologies. The ongoing clinical trials of APX-115 will be crucial in translating these promising preclinical findings into tangible benefits for patients with diabetes.

References

- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. krcp-ksn.org [krcp-ksn.org]

Ewha-18278 Free Base in Renal Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is no direct published research investigating the effects of Ewha-18278 free base specifically in the context of renal fibrosis. This technical guide is formulated based on the compound's known mechanism of action as a NADPH oxidase (NOX) inhibitor and the established roles of its targets—NOX1, NOX2, and NOX4—in the pathogenesis of renal fibrosis. The experimental protocols and proposed mechanisms outlined herein are intended to serve as a foundational framework for future research in this area.

Introduction: The Rationale for Investigating Ewha-18278 in Renal Fibrosis

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway for virtually all chronic kidney diseases (CKD), leading to end-stage renal disease. A key driver of this fibrotic process is oxidative stress, largely mediated by the NADPH oxidase (NOX) family of enzymes. Ewha-18278 has been identified as an inhibitor of NOX1, NOX2, and NOX4. This positions it as a compelling candidate for investigation as an anti-fibrotic agent in the kidney. This guide provides a comprehensive overview of the potential role of Ewha-18278 in renal fibrosis, detailing the underlying signaling pathways and offering a roadmap for its preclinical evaluation.

The Role of NOX Isoforms in Renal Fibrosis

The NOX family of enzymes are critical producers of reactive oxygen species (ROS) in the kidney. Different isoforms are implicated in the progression of renal fibrosis, with both overlapping and distinct functions.

-

NOX1 and NOX2: Generally considered pathogenic in renal fibrosis. Their activation in various kidney cell types, including mesangial cells and infiltrating macrophages, leads to increased ROS production.[1][2] This oxidative stress promotes inflammation, endothelial dysfunction, and the activation of myofibroblasts—the primary collagen-producing cells.[1][2][3] Inhibition of NOX2 has been shown to ameliorate renal fibrosis in preclinical models.

-

NOX4: The role of NOX4 is more complex and appears to be context-dependent. It is the most abundantly expressed NOX isoform in the kidney. Some studies suggest that NOX4-derived ROS are crucial for TGF-β1-induced myofibroblast differentiation, a key step in fibrosis, making it a pro-fibrotic enzyme. However, other research, particularly in the unilateral ureteral obstruction (UUO) model, indicates that NOX4 may have a protective function. In these studies, the absence of NOX4 exacerbated fibrosis, suggesting its role in maintaining tubular cell integrity and survival.

This dual role of NOX4 highlights the need for careful investigation when considering pan-NOX inhibitors like Ewha-18278. The net effect of inhibiting NOX1, NOX2, and NOX4 simultaneously will depend on the dominant pathogenic pathway in a given model of renal disease.

Proposed Mechanism of Action for Ewha-18278 in Renal Fibrosis

Based on its known targets, Ewha-18278 is hypothesized to mitigate renal fibrosis through the simultaneous inhibition of NOX1, NOX2, and NOX4. The proposed signaling pathway is as follows:

Quantitative Data Summary

As research on Ewha-18278 in renal fibrosis is not yet available, this table summarizes its known properties from existing pharmacokinetic studies. This information is crucial for designing future in vivo experiments.

| Parameter | Value | Context | Source |

| Targets | NOX1, NOX2, NOX4 | Enzyme Inhibition | - |

| Molecular Formula | C₁₇H₁₇N₅O | - | - |

| Molecular Weight | 307.35 g/mol | - | - |

| Formulation | Free Base | - | - |

| Solubility | Highly insoluble in water | Preclinical Formulation | - |

Note: The high insolubility in water necessitates the use of co-solvent systems for in vivo administration, such as a DMSO-based formulation.

Proposed Experimental Workflow for Preclinical Evaluation

To rigorously assess the anti-fibrotic potential of Ewha-18278, a well-defined experimental workflow is essential. The unilateral ureteral obstruction (UUO) model is a robust and widely used method for inducing renal fibrosis in rodents.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

Unilateral Ureteral Obstruction (UUO) Animal Model

This protocol describes the surgical procedure to induce renal fibrosis in rodents.

-

Animal Preparation: Use male mice (e.g., C57BL/6, 8-10 weeks old). Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Surgical Procedure:

-

Place the anesthetized mouse on a heating pad to maintain body temperature.

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently move the intestines to locate the left kidney and ureter.

-

Isolate the left ureter and ligate it at two points using 4-0 silk suture.

-

Cut the ureter between the two ligatures.

-

Return the kidney and intestines to their original positions.

-

Suture the muscle layer and skin.

-

-

Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for recovery. The contralateral (right) kidney serves as an internal control.

-

Treatment: Begin administration of Ewha-18278 (dissolved in a suitable vehicle) or vehicle alone at the desired dose and frequency, typically starting on the day of surgery.

-

Endpoint: Sacrifice the animals at a predetermined time point (e.g., 7 or 14 days after UUO) for tissue and blood collection.

Masson's Trichrome Staining for Collagen Deposition

This staining technique is used to visualize collagen fibers in tissue sections, which appear blue.

-

Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 minutes.

-

70% Ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Staining Procedure:

-

Mordant in Bouin's solution overnight at room temperature or for 1 hour at 56°C.

-

Rinse in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.

-

Rinse in running tap water.

-

Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinse in distilled water.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Stain in aniline blue solution for 5 minutes.

-

Rinse briefly in 1% acetic acid solution.

-

-

Dehydration and Mounting:

-

Dehydrate quickly through 95% and 100% ethanol.

-

Clear in xylene and mount with a resinous mounting medium.

-

-

Results: Collagen will be stained blue, nuclei will be black, and cytoplasm and muscle will be red.

Immunohistochemistry (IHC) for Alpha-Smooth Muscle Actin (α-SMA)

IHC is used to detect the presence of α-SMA, a marker for activated myofibroblasts.

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded kidney sections as described for Masson's trichrome.

-

Deparaffinization and Rehydration: Follow the same procedure as for Masson's trichrome.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Staining Procedure:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking serum (e.g., goat serum) for 30 minutes.

-

Incubate with the primary antibody against α-SMA (e.g., clone 1A4) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize nuclei.

-

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.

-

Analysis: Quantify the α-SMA-positive area using image analysis software.

Western Blot for Fibrotic Markers

Western blotting is used to quantify the expression levels of specific proteins such as fibronectin and collagen I.

-

Protein Extraction: Homogenize kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against fibronectin, collagen I, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-